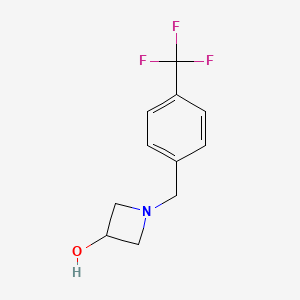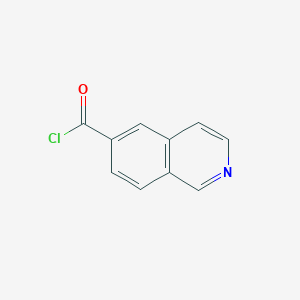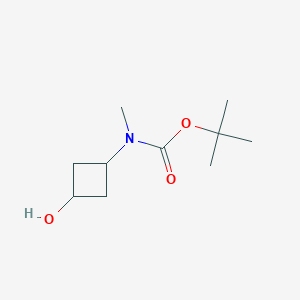
叔丁基二甲基(2-硝基-6-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)苄氧基)硅烷
描述
“Tert-butyldimethyl(2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyloxy)silane” is a chemical compound with the molecular formula C19H32BNO5Si . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound includes a boron atom bonded to two oxygen atoms and a carbon atom, forming a boronic ester group. This group is attached to a benzene ring, which is further connected to a nitro group and a silane group .
Physical And Chemical Properties Analysis
This compound is a colorless to yellow liquid or solid . It should be stored in an inert atmosphere and in a freezer, under -20°C .
科学研究应用
合成和化学性质
化合物“叔丁基二甲基(2-硝基-6-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)苄氧基)硅烷”及其衍生物在有机合成和材料科学领域至关重要,因为它们具有多种应用,包括作为聚合物和复杂有机分子的合成前体。例如,Leigh 等人(1997 年)通过光解合成了相关化合物,证明了该化合物在通过光化学反应创建复杂的含硅分子中的用途 (Leigh、Kroll、Toltl 和 Britten,1997 年)。类似地,中川等人(2013 年)专注于含硅分子的合成和光学性质,这些分子带有双噻吩单元,突出了硅基化合物在有机电子和光子学中的潜力 (中川、福田、贾哈纳、大下、小林和石川,2013 年)。
材料科学和聚合物化学
先进材料的开发是另一个重要的应用。Fischer、Baier 和 Mecking(2013 年)利用类似的含硅化合物引发 Suzuki-Miyaura 链增长聚合,生产出具有独特荧光性质的聚合物。这项工作例证了硅基化合物在设计具有特定光学特性的聚合物中的作用,这对于在光学应用中创建先进材料很有用 (Fischer、Baier 和 Mecking,2013 年)。
催化剂和化学反应
含硅化合物在催化和化学转化中也发挥着重要作用。Revunova 和 Nikonov(2014 年)探索了酮和酯的碱催化氢硅烷化反应,这是有机合成中还原官能团的基本反应。该研究强调了硅基化合物作为试剂或催化剂在促进各种化学转化中的多功能性,特别是在由酮、酯和亚胺合成醇和胺方面 (Revunova 和 Nikonov,2014 年)。
先进功能材料
在功能材料领域,Zimmer 等人(2013 年)报道了含有叔丁氧基硅烷侧基的丙烯共聚物的合成,证明了该化合物在创建可交联聚合物中的重要性。这项研究突出了含硅化合物在改性聚合物性能方面的潜力,例如交联密度,这会影响材料性能,如热稳定性和机械强度 (Zimmer、Schöbel、Halbach、Stohrer 和 Rieger,2013 年)。
安全和危害
作用机制
Target of Action
It is known that this compound is often used as an intermediate in the synthesis of various biologically active compounds .
Mode of Action
As an intermediate, its role is typically to facilitate the formation of more complex structures in the synthesis of biologically active compounds .
生化分析
Biochemical Properties
Tert-butyldimethyl(2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyloxy)silane plays a significant role in biochemical reactions, particularly in the synthesis of biologically active compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the synthesis of crizotinib, a drug used in cancer treatment . The nature of these interactions often involves the formation of stable complexes that facilitate the desired biochemical transformations.
Cellular Effects
The effects of Tert-butyldimethyl(2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyloxy)silane on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival . Additionally, it has been observed to alter metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, Tert-butyldimethyl(2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyloxy)silane exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound has also been shown to influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tert-butyldimethyl(2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyloxy)silane can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have indicated that this compound remains stable under certain conditions but may degrade over time, leading to a reduction in its efficacy . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Tert-butyldimethyl(2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyloxy)silane vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular function and promoting cell survival. At higher doses, it can cause toxic or adverse effects, including cell damage and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
Tert-butyldimethyl(2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyloxy)silane is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites that can further influence cellular function . The compound’s effects on metabolic flux and metabolite levels are important for understanding its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of Tert-butyldimethyl(2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyloxy)silane within cells and tissues are critical for its activity. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its efficacy and potential side effects.
Subcellular Localization
The subcellular localization of Tert-butyldimethyl(2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyloxy)silane is essential for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The compound’s localization within these subcellular structures can affect its interactions with biomolecules and its overall biochemical effects.
属性
IUPAC Name |
tert-butyl-dimethyl-[[2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32BNO5Si/c1-17(2,3)27(8,9)24-13-14-15(11-10-12-16(14)21(22)23)20-25-18(4,5)19(6,7)26-20/h10-12H,13H2,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQVCOFMZVVDQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)[N+](=O)[O-])CO[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32BNO5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


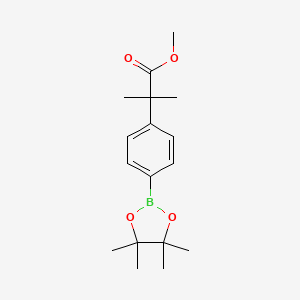
![4-Iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1400291.png)
![3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid](/img/structure/B1400293.png)
![5-Nitro-6-bromo-1h,3h-benzo[de]isochromene](/img/structure/B1400298.png)
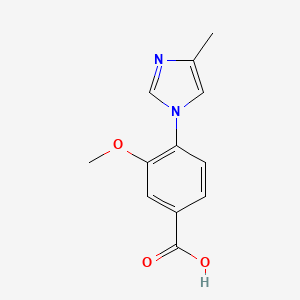
![2,4-dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1400301.png)

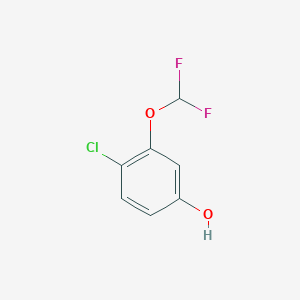


![cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole](/img/structure/B1400307.png)
